N-Bsmoc-L-asparagine
CAS No.: 197245-31-1
Cat. No.: VC21276270
Molecular Formula: C14H14N2O7S
Molecular Weight: 354.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197245-31-1 |
---|---|
Molecular Formula | C14H14N2O7S |
Molecular Weight | 354.34 g/mol |
IUPAC Name | (2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 |
Standard InChI Key | SAYGRVJKBKWLHI-JTQLQIEISA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O |
Introduction
Comparison with Related Compounds
N-Fmoc-L-asparagine Characteristics
To understand the potential properties of N-Bsmoc-L-asparagine, we can examine the well-documented N-Fmoc-L-asparagine, which serves a similar function in peptide synthesis. N-Fmoc-L-asparagine has the following properties:
-
Chemical formula: C₁₉H₁₈N₂O₅
-
Molecular weight: 354.36 g/mol
Solubility Profile
The solubility characteristics of N-Fmoc-L-asparagine provide insight into what might be expected for N-Bsmoc-L-asparagine:
Solvent | Solubility (N-Fmoc-L-asparagine) |
---|---|
Water | Soluble |
1% acetic acid | Soluble |
DMF | Soluble |
Organic solvents | Varying solubility |
N-Bsmoc-L-asparagine likely shares some solubility characteristics with its Fmoc counterpart, though the Bsmoc group may confer different solubility properties due to structural differences.
Physicochemical Properties
The following table presents predicted physicochemical properties for N-Bsmoc-L-asparagine based on structural analysis and comparison with similar compounds:
Property | Predicted Value |
---|---|
Appearance | White to off-white solid |
State | Crystalline powder |
Water Solubility | Limited |
Organic Solvent Solubility | Soluble in polar organic solvents (DMF, DMSO) |
pKa | Approximately 3.5-4.0 |
Storage Stability | Requires dry, cool conditions |
Synthesis Approaches and Methodologies
General Protection Strategies
The synthesis of N-Bsmoc-L-asparagine likely follows similar principles to other N-protected amino acids. The protection of the alpha-amino group generally involves reaction with the corresponding Bsmoc-active ester or Bsmoc-chloroformate under basic conditions. This reaction is typically conducted in aqueous-organic biphasic systems or in organic solvents like dioxane or DMF.
Comparative Synthesis Methodologies
The synthesis of protected asparagine derivatives typically requires careful control of reaction conditions to avoid side reactions, particularly at the carboxamide side chain. For context, N-Fmoc-L-asparagine synthesis involves the reaction of L-asparagine with 9-fluorenylmethyl chloroformate under controlled conditions . Similarly, N-Bsmoc-L-asparagine synthesis would likely involve reaction with the corresponding Bsmoc-chloroformate reagent.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
N-Bsmoc-L-asparagine, like other protected asparagine derivatives, serves a critical function in peptide synthesis. The protection of the alpha-amino group prevents unwanted reactions during peptide coupling, enabling controlled, stepwise synthesis of peptides.
N-Fmoc-L-asparagine is commonly used in Fmoc solid-phase peptide synthesis , and N-Bsmoc-L-asparagine would serve a similar function but with potentially different deprotection conditions and chemical stability profiles.
Advantages of Bsmoc Protection
The Bsmoc protecting group may offer certain advantages compared to other protecting groups like Fmoc:
-
Different deprotection conditions
-
Potentially greater stability under certain reaction conditions
-
Possible compatibility with different coupling reagents
-
Alternative orthogonal protection strategies
Biological Context of L-Asparagine
Natural Occurrence and Function
L-Asparagine, the core amino acid in N-Bsmoc-L-asparagine, is a non-essential amino acid with significant biological importance:
-
First isolated from asparagus juice, which is a high source of L-asparagine
-
Critical component in protein synthesis
-
Key role in cellular metabolism
-
Involved in the regulation of cell growth and development
-
Important in cancer therapeutics, as certain cancer cells require L-asparagine for growth
Biosynthesis of L-Asparagine
The natural synthesis of L-asparagine occurs through asparagine synthetase (AS), which catalyzes the conversion of L-aspartic acid (L-Asp) to L-asparagine (L-Asn) in the presence of ATP and ammonium ions or glutamine . Research has demonstrated that:
-
Biocatalysis using asparagine synthetase offers advantages over traditional chemical synthesis methods
-
Novel enzyme variants like LsaAS-A show improved catalytic performance
-
Optimal enzymatic conditions include temperature of 41°C and pH of 8.0
-
ATP regeneration systems can enhance the efficiency of L-asparagine synthesis
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of N-Bsmoc-L-asparagine would typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation
-
Infrared (IR) spectroscopy: Identification of characteristic functional groups
-
Mass Spectrometry (MS): Determination of molecular weight and fragmentation pattern
-
UV-Vis spectroscopy: Characterization of absorption properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume